molecular formula C18H18O4 B13063543 Trichobenzolignan

Trichobenzolignan

Cat. No.: B13063543
M. Wt: 298.3 g/mol
InChI Key: BCMRTURCTUEQJA-QHHUCMRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichobenzolignan is a lignan compound isolated from the roots of Trichosanthes kirilowii, a plant belonging to the cucumber family (Cucurbitaceae). This compound has garnered attention due to its cytotoxic activities against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of trichobenzolignan involves phytochemical investigations of the roots of Trichosanthes kirilowii. The compound is typically extracted using organic solvents, followed by chromatographic techniques to purify the lignan .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Trichobenzolignan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Trichobenzolignan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Trichobenzolignan is unique compared to other lignans due to its specific structural features and biological activities. Similar compounds include:

  • Ligballinol
  • (-)-Pinoresinol
  • Ehletianol C
  • Luteolin 7-O-β-D-glucopyranoside
  • Chrysoeriol-7-O-β-D-glucopyranoside
  • 10α-Cucurbita-5,24-dien-3β-ol
  • Arvenin I

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C18H18O4/c19-9-1-2-12-3-8-17-15(10-12)16(11-20)18(22-17)13-4-6-14(21)7-5-13/h1-8,10,16,18-21H,9,11H2/b2-1+/t16-,18+/m1/s1

InChI Key

BCMRTURCTUEQJA-QHHUCMRYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/CO)CO)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CCO)CO)O

Origin of Product

United States

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